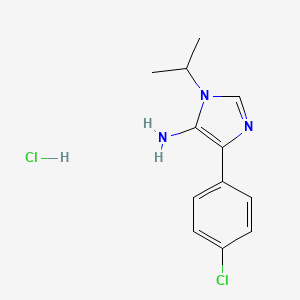

Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2•HCl . It has a molecular weight of 278.17 . This compound is used for research purposes .

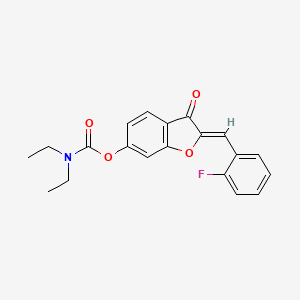

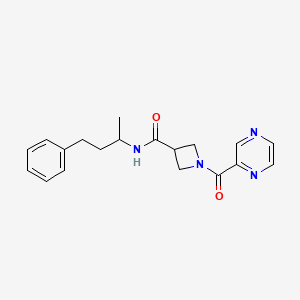

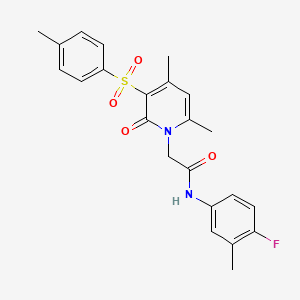

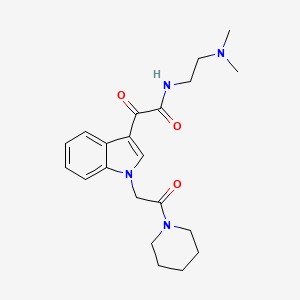

Molecular Structure Analysis

The molecular structure of Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride consists of a benzene ring (phenyl group) substituted with a chlorine atom at the 4th position. This phenyl group is attached to an ethylaminoacetate group through a single bond .Physical And Chemical Properties Analysis

Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride is a powder that should be stored at room temperature . It has a predicted refractive index of 1.52 .Wissenschaftliche Forschungsanwendungen

Antimuscarinic Activity

The synthesis and antimuscarinic activity of a related compound, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen, demonstrates a method that involves the hydrolysis of [2-(2-chloroethyl)ethylamino]ethyl acetate hydrochloride. This compound, although not directly Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride, shows the chemical manipulation of similar compounds to achieve biological activity. The synthetic pathway involves basic solution hydrolysis, acidic pH adjustment, and treatment with diphenylpropionic acid, yielding a product with antimuscarinic activities but significantly less potent than its parent compound, aprophen (Brown et al., 1993).

Synthesis for Drug Development

An improved synthesis of Clopidogrel Sulfate demonstrates a pathway involving the condensation of related chlorophenyl compounds, showcasing the pharmaceutical application in creating intermediates for drug development. This process includes esterification, optical resolution, and condensation reactions to produce critical intermediates for Clopidogrel, a widely used antiplatelet drug. This example highlights the versatility of chlorophenyl compounds in synthesizing medically relevant agents with high yield and quality suitable for industrialization (Hu Jia-peng, 2012).

Structural and Computational Study

The crystal structure, FT-IR, FT-Raman, and 1H NMR analysis of a thioamide derivative closely related to Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride demonstrates the application of various spectroscopic and computational techniques to understand the chemical structure and properties of chlorophenyl compounds. This study provided insights into the compound's molecular structure, vibrational frequencies, and optimized geometry, highlighting the importance of computational studies in complementing experimental data for chemical research (Prasanth et al., 2015).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled, and it can be harmful if swallowed . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Zukünftige Richtungen

While specific future directions for the research and application of Ethyl (4-chlorophenyl)(ethylamino)acetate hydrochloride are not mentioned in the sources I found, it’s clear that this compound is of interest in the field of proteomics research . As with any compound used in research, future studies will likely aim to further elucidate its properties, potential applications, and safety profile.

Eigenschaften

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-3-14-11(12(15)16-4-2)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXERWVLAKAIKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=C(C=C1)Cl)C(=O)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)